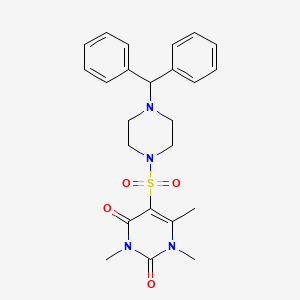

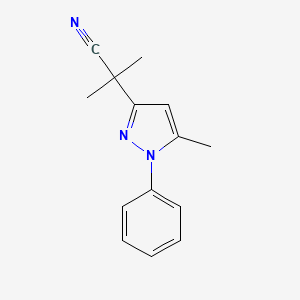

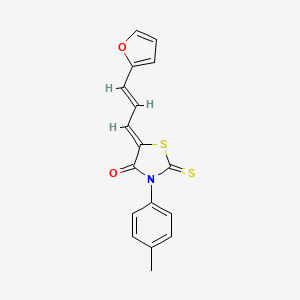

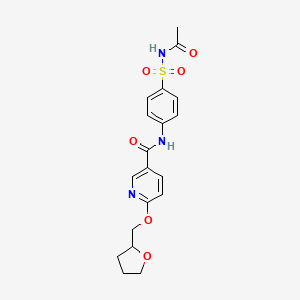

2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their diverse biological activities and are found in several drugs currently on the market .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the alkylation process of pyrazoles . For example, the synthesis of multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands was carried out by the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a π-excess aromatic heterocycle, flat and rigid structure, and thermal stability . The properties of complexes formed by these compounds are largely determined by the nature of ligands bound to the metal ion .Chemical Reactions Analysis

Pyrazole derivatives have been found to exhibit various chemical reactions. For instance, the in situ complexes of multidentate ligands have been found able to oxidize the catechol substrate . The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .科学的研究の応用

Synthesis of Heterocyclic Substances and Antimicrobial Activities

2-Arylhydrazononitriles, closely related to the chemical structure of interest, have been utilized in the synthesis of a variety of heterocyclic compounds, including indoles, triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidines. These compounds have shown promising antimicrobial activities against various strains of Gram-negative and Gram-positive bacteria, as well as yeast. The synthetic pathways involve multiple steps, including reactions with hydroxylamine hydrochloride, cyanoacetic acid, and dimethylformamide dimethylacetal, leading to the formation of compounds with strong antimicrobial properties (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Formation of Pyrazolo[3,4-d]pyrimidines

The reaction of 1-acetyl-2-phenylhydrazine with ethoxymethylenemalononitrile, closely mimicking the core structure of 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile, has led to the formation of pyrazolo[3,4-d]pyrimidines. These compounds are synthesized through a process that includes hydrolysis and annulation with methyl isocyanate, providing a valuable route to these heterocycles (Quinn, Scammells, Kennard, & Smith, 1991).

Rearrangements and Decompositions of Nitrile Imines

The thermal decomposition and rearrangements of nitrile imines, which are structurally related to the target compound, have been extensively studied, revealing pathways to azabutadienes, carbodiimides, and ketenimines. These studies contribute to our understanding of chemical activation and decomposition mechanisms in related compounds, providing insights into potential applications in synthetic chemistry (Bégué, Dargelos, Berstermann, Netsch, Bednarek, & Wentrup, 2014).

Access to Polysubstituted Bipyrazoles and Pyrazolylpyrimidines

The synthesis of polysubstituted bipyrazoles and pyrazolylpyrimidines from 3-(pyrazol-3-yl)-3-oxo-propanenitrile derivatives demonstrates the versatility of nitrile-containing compounds in creating complex heterocyclic structures. These products have potential applications in materials science and pharmaceuticals, highlighting the diverse synthetic utility of compounds similar to 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile (Dawood, Farag, & Ragab, 2004).

Anti-inflammatory Activity of Polymorphic Compounds

Studies on the anti-inflammatory activity of polymorphic compounds, including derivatives of pyridinones similar in complexity to the target chemical, have provided insights into their potential therapeutic applications. The polymorphic nature of these compounds affects their solubility, thermal stability, and biological activities, indicating the importance of structural analysis in the development of pharmaceuticals (Rai, Singh, Khanam, & Tewari, 2016).

将来の方向性

特性

IUPAC Name |

2-methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-11-9-13(14(2,3)10-15)16-17(11)12-7-5-4-6-8-12/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHNHADJVQRRPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanenitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-6-oxaspiro[3.4]octane](/img/structure/B2983347.png)

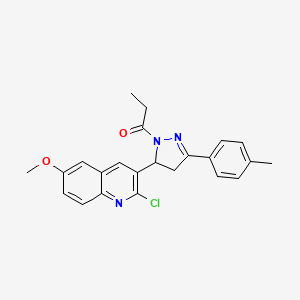

![N-ethyl-2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2983349.png)

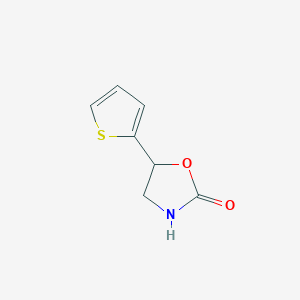

![ethyl 2-[(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2983354.png)

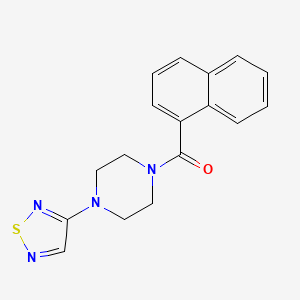

![3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2983361.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/no-structure.png)